molecular formula C8H6NNaO5 B13063977 Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt

Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt

Cat. No.: B13063977
M. Wt: 219.13 g/mol
InChI Key: FGARLMBCCUYBLN-UHFFFAOYSA-M
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Description

Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt is an organic compound with the molecular formula C8H6NNaO5 and a molecular weight of 219.13 g/mol . This compound is a derivative of benzaldehyde, featuring additional functional groups such as hydroxyl, methoxy, and nitro groups, along with a sodium salt form. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt typically involves the nitration of 2-hydroxy-3-methoxybenzaldehyde followed by neutralization with sodium hydroxide. The nitration process introduces a nitro group at the 6-position of the benzaldehyde ring. The reaction conditions often require a mixture of concentrated nitric acid and sulfuric acid as nitrating agents, and the reaction is carried out at low temperatures to control the rate of nitration and minimize side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt is unique due to the presence of all three functional groups (hydroxyl, methoxy, and nitro) along with the sodium salt form. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H6NNaO5

Molecular Weight

219.13 g/mol

IUPAC Name

sodium;2-formyl-6-methoxy-3-nitrophenolate

InChI

InChI=1S/C8H7NO5.Na/c1-14-7-3-2-6(9(12)13)5(4-10)8(7)11;/h2-4,11H,1H3;/q;+1/p-1

InChI Key

FGARLMBCCUYBLN-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)[O-].[Na+]

Origin of Product

United States

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